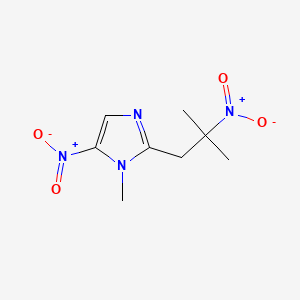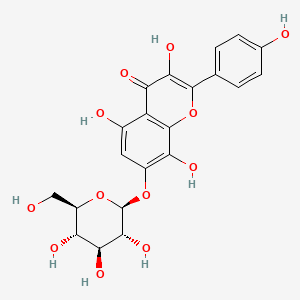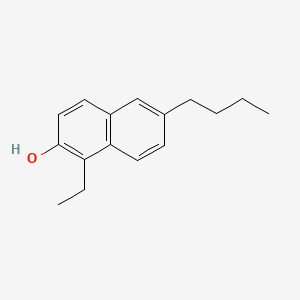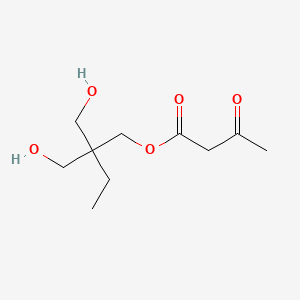
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring an ester functional group and additional hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with 2,2-bis(hydroxymethyl)butanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other functionalized derivatives.
Scientific Research Applications
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the manufacture of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in various biochemical pathways. The hydroxymethyl groups enhance its reactivity, allowing it to form covalent bonds with proteins and other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, butyl ester: Similar structure but lacks the hydroxymethyl groups.
2,2-Bis(hydroxymethyl)butyric acid: Contains hydroxymethyl groups but lacks the ester functionality.
Methyl acetoacetate: Another ester derivative of butanoic acid with different substituents.
Uniqueness
Butanoic acid, 3-oxo-, 2,2-bis(hydroxymethyl)butyl ester is unique due to the presence of both ester and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
168533-87-7 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 3-oxobutanoate |
InChI |
InChI=1S/C10H18O5/c1-3-10(5-11,6-12)7-15-9(14)4-8(2)13/h11-12H,3-7H2,1-2H3 |
InChI Key |
XGSDDWCPOUGNRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


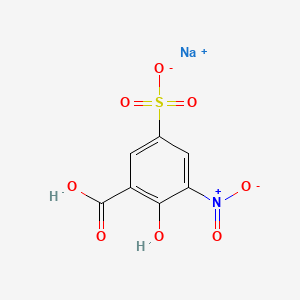
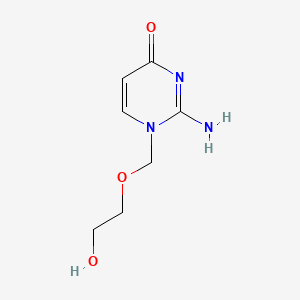
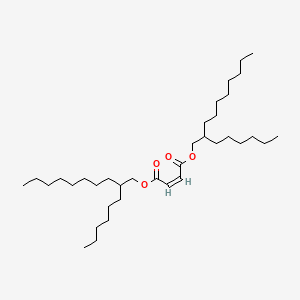
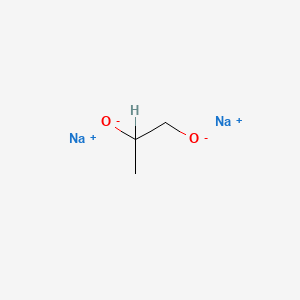
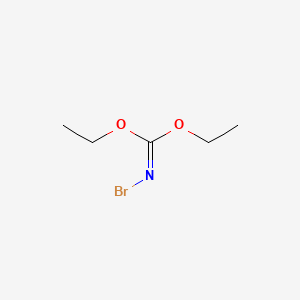
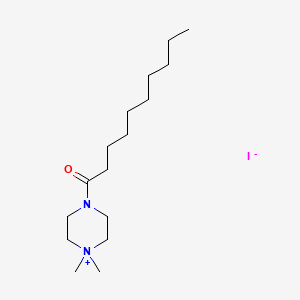
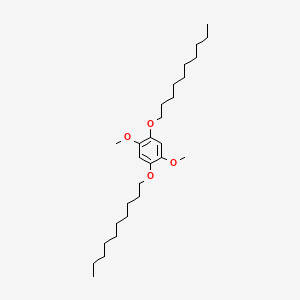

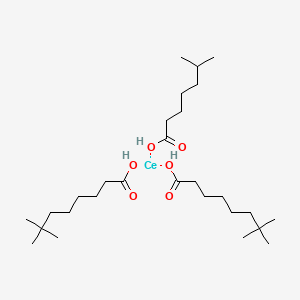
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
